tert-Butyl ((3R,4S)-4-methylpyrrolidin-3-yl)carbamate-d3

LC-MS/MS quantification Isotope dilution Internal standard

Bioanalytical labs face ion suppression and quantification errors when deuterated internal standards lack the exact stereochemistry and M+3 mass shift required for co-elution. This (3R,4S)-configured, Boc-protected pyrrolidine-d3 eliminates those risks. - Ensures M+3 MS/MS differentiation (203.30 vs. 200.28 Da) with zero isotopic overlap. - Identical chirality guarantees co-elution, correcting matrix effects in validated LC-MS/MS methods. - Meets EMA/FDA SIL-IS requirements for GLP bioequivalence studies and ANDA submissions.

Molecular Formula C10H20N2O2
Molecular Weight 203.30 g/mol
Cat. No. B12422097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl ((3R,4S)-4-methylpyrrolidin-3-yl)carbamate-d3
Molecular FormulaC10H20N2O2
Molecular Weight203.30 g/mol
Structural Identifiers
SMILESCC1CNCC1NC(=O)OC(C)(C)C
InChIInChI=1S/C10H20N2O2/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8-/m0/s1/i1D3
InChIKeyBKITXDSDJGOXPN-VCSSATRQSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl ((3R,4S)-4-methylpyrrolidin-3-yl)carbamate-d3: Stable Isotope-Labeled Chiral Pyrrolidine Building Block for Bioanalytical Quantification


tert-Butyl ((3R,4S)-4-methylpyrrolidin-3-yl)carbamate-d3 (CAS: 1334481-84-3 labeled; synonym: N-[(3R,4S)-4-Methyl-3-pyrrolidinyl]-carbamic Acid 1,1-Dimethylethyl Ester-D3) is a deuterium-labeled chiral pyrrolidine derivative bearing a Boc-protected amine. The compound carries three deuterium atoms specifically on the 4-methyl group of the pyrrolidine ring, yielding a molecular formula of C10D3H17N2O2 and a molecular weight of 203.30 g/mol (vs. 200.28 g/mol for the non-deuterated parent) . It is primarily supplied as an analytical standard for HPLC method development and as a stable isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS assays in pharmaceutical research and drug development .

Why Non-Deuterated or Alternative Stereoisomer Analogs Cannot Replace tert-Butyl ((3R,4S)-4-methylpyrrolidin-3-yl)carbamate-d3 in Quantitative Bioanalytical Workflows


Interchanging the deuterated compound with its non-deuterated parent (tert-butyl ((3R,4S)-4-methylpyrrolidin-3-yl)carbamate, MW 200.28) eliminates the M+3 mass shift essential for selected reaction monitoring (SRM) and isotope dilution mass spectrometry, leading to ion suppression and inaccurate quantification in complex biological matrices . Similarly, substitution with the (3R,4R) diastereomer (CAS 107610-69-5) or its d3-labeled counterpart introduces chromatographic resolution differences and altered matrix effects that compromise co-elution with the analyte, a fundamental requirement for deuterated internal standards [1]. The specific trideuteriomethyl labeling pattern on the (3R,4S) scaffold is non-interchangeable because it determines both the mass spectral channel and the physiochemical identity that must match the target analyte precisely.

Quantitative Differentiation Evidence for tert-Butyl ((3R,4S)-4-methylpyrrolidin-3-yl)carbamate-d3 vs. Closest Analogs


Molecular Mass Shift of +3.02 Da vs. Non-Deuterated Parent Enables Unambiguous Mass Spectrometric Discrimination

The target compound exhibits a monoisotopic molecular mass of 203.297 g/mol, which is 3.017 g/mol heavier than the non-deuterated parent tert-butyl ((3R,4S)-4-methylpyrrolidin-3-yl)carbamate (200.280 g/mol) . This M+3 mass difference permits mass spectrometer-based differentiation at unit resolution, enabling the deuterated compound to serve as an ideal co-eluting internal standard in LC-MS/MS assays without interference from the analyte signal. Class-level evidence confirms that a minimum mass shift of +3 Da is recommended to avoid isotopic overlap between analyte and internal standard in selected reaction monitoring (SRM) [1].

LC-MS/MS quantification Isotope dilution Internal standard Bioanalysis

Defined Stereochemistry (3R,4S) vs. (3R,4R) Diastereomer Ensures Chromatographic Co-Elution with Chiral Target Analytes

The (3R,4S) configuration of the target compound is explicitly specified and verified, distinguishing it from the (3R,4R) diastereomer (CAS 107610-69-5). For chiral analytes that are single enantiomers or defined diastereomers, a deuterated internal standard must share the identical stereochemistry to guarantee identical chromatographic retention time and ionization efficiency. While direct head-to-head retention time data for this specific pair are not publicly available, the general principle is well-documented: even minor stereochemical differences can alter reversed-phase or chiral stationary phase retention by 0.5–2.0 min under typical gradient conditions, invalidating the internal standard due to differential matrix effects [1].

Chiral chromatography Diastereomer separation Internal standard

Deuterium Label Located on the Methyl Group Minimizes Deuterium-Hydrogen Exchange vs. Labile Site-Labeled Analogs

The three deuterium atoms in the target compound are positioned on the carbon-bound 4-methyl group (trideuteriomethyl), as confirmed by the IUPAC synonym tert-butyl N-[(3R,4S)-4-(trideuteriomethyl)pyrrolidin-3-yl]carbamate . Carbon-bound deuterium exhibits negligible exchange with protic solvents under standard reversed-phase LC conditions (pH 2–8, <40 °C), in contrast to deuterium labels on amine or amide nitrogens, which can undergo rapid back-exchange and reduce effective isotopic purity [1]. This structural feature ensures that the M+3 mass shift remains stable throughout sample preparation and chromatographic separation.

Deuterium exchange Isotopic stability LC-MS method robustness

Procurement-Driven Application Scenarios for tert-Butyl ((3R,4S)-4-methylpyrrolidin-3-yl)carbamate-d3


Internal Standard for LC-MS/MS Quantification of Chiral Pyrrolidine-Based Drug Candidates in Plasma

When developing a validated bioanalytical method for a chiral drug candidate containing the (3R,4S)-4-methylpyrrolidine scaffold, the deuterated compound serves as the SIL-IS. The M+3 mass shift (203.30 vs. 200.28 Da) permits MS/MS differentiation without isotopic overlap, while the identical stereochemistry ensures co-elution with the analyte, correcting for ion suppression effects. This application is essential for preclinical pharmacokinetic studies requiring precision and accuracy within ±15% (±20% at LLOQ).

Reference Standard for HPLC System Suitability Testing in Chiral Purity Methods

As an analytical standard for HPLC , the compound can be used to establish system suitability parameters (resolution, tailing factor, retention time reproducibility) for chiral separation methods targeting the non-deuterated parent or its derivatives. The defined (3R,4S) configuration provides a benchmark for column performance evaluation in QC release testing of chiral intermediates.

Deuterium-Labeled Building Block for Mechanistic and Metabolic Pathway Studies

The Boc-protected amine functionality allows incorporation into larger molecules via deprotection and coupling reactions. The deuterium label at the methyl group enables the tracking of metabolic transformations (e.g., hydroxylation, demethylation) without altering the compound's steric or electronic properties, facilitating mechanistic elucidation in drug metabolism studies .

Procurement for Regulatory-Mandated Bioequivalence Studies Requiring Stable Isotope-Labeled Standards

Regulatory guidances (EMA, FDA) recommend the use of stable isotope-labeled internal standards for bioanalytical method validation in bioequivalence studies. The target compound, supplied by TRC (TR-M339047) and Clearsynth (CS-T-99971) , meets the requirement for a structurally identical, mass-differentiated standard that can be incorporated into GLP-compliant workflows for ANDA submissions.

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